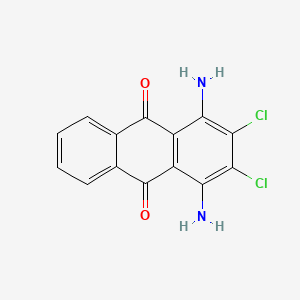

1,4-Diamino-2,3-dichloroanthraquinone

Description

The exact mass of the compound this compound is 305.9962829 g/mol and the complexity rating of the compound is 405. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diamino-2,3-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYAYVSWIPZDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058844 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-42-5, 70956-27-3 | |

| Record name | Disperse Violet 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diamino-2,3-dichloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-2,3-dichloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diamino-2,3-dichloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diamino-2,3-dichloroanthraquinone, a synthetic aromatic compound, is a significant member of the anthraquinone family. Its rigid, planar structure, substituted with both electron-donating amino groups and electron-withdrawing chloro groups, imparts a unique combination of chemical and physical properties. These characteristics make it a valuable intermediate in the synthesis of a variety of dyes and pigments, and a subject of interest in materials science and medicinal chemistry.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and potential applications for researchers in drug development and related scientific fields.

Molecular Structure and Identification

The foundational step in understanding the physicochemical profile of any compound is to establish its molecular identity. The structure of this compound is characterized by a central anthraquinone core with two amino groups at the 1 and 4 positions and two chlorine atoms at the 2 and 3 positions.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1.5!"]; "C2" [pos="-1.3,0.75!"]; "C3" [pos="-1.3,-0.75!"]; "C4" [pos="0,-1.5!"]; "C5" [pos="1.3,-0.75!"]; "C6" [pos="1.3,0.75!"]; "C7" [pos="2.6,1.5!"]; "C8" [pos="3.9,0.75!"]; "C9" [pos="3.9,-0.75!"]; "C10" [pos="2.6,-1.5!"]; "C11" [pos="0,0!"]; "C12" [pos="2.6,0!"]; "C13" [pos="-2.6,1.5!"]; "C14" [pos="-2.6,-1.5!"]; "O1" [pos="5.2,1.5!"]; "O2" [pos="5.2,-1.5!"]; "N1" [label="NH2", pos="-1.3,2.5!"]; "N2" [label="NH2", pos="1.3,-2.5!"]; "Cl1" [label="Cl", pos="-2.6,0!"]; "Cl2" [label="Cl", pos="0,2.5!"];

"C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C6" -- "C11" -- "C2"; "C5" -- "C12" -- "C7" -- "C8" -- "C9" -- "C10" -- "C5"; "C11" -- "C12"; "C1" -- "N1"; "C4" -- "N2"; "C2" -- "Cl1"; "C3" -- "Cl2"; "C8" -- "O1" [style=double]; "C10" -- "O2" [style=double];

} caption: "Molecular Structure of this compound"

| Identifier | Value |

| IUPAC Name | 1,4-diamino-2,3-dichloroanthracene-9,10-dione |

| Synonyms | Disperse Violet 28 |

| CAS Number | 81-42-5 |

| Molecular Formula | C₁₄H₈Cl₂N₂O₂[2] |

| Molecular Weight | 307.13 g/mol [2] |

| Appearance | Gray to dark purple to black powder/crystal[2][3] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for predicting the compound's behavior in various experimental settings.

| Property | Value | Source |

| Melting Point | 295 °C | [4] |

| Boiling Point | 601.4 °C at 760 mmHg | [4] |

| Density | 1.637 g/cm³ | [4] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and administration routes. This compound is generally characterized by low solubility in aqueous solutions but exhibits solubility in some organic solvents.

| Solvent | Solubility |

| Acetone | Soluble[4] |

| Ethanol | Soluble[4] |

| Benzene | Soluble[4] |

| Concentrated Sulfuric Acid | Soluble (forms a light dark brown solution, turning purple upon dilution)[4] |

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of molecules. Below is a summary of the expected spectroscopic features of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the π → π* and n → π* electronic transitions within the anthraquinone chromophore. The presence of amino groups typically causes a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone. For structurally similar diaminoanthraquinones, major transitions are observed around 250 nm, 270-350 nm, and a longer wavelength band between 360-620 nm, which is attributed to the HOMO → LUMO transition.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for this compound would include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amino groups) | 3300 - 3500 |

| C=O stretching (quinone) | 1650 - 1680 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-N stretching | 1250 - 1350 |

| C-Cl stretching | 600 - 800 |

A joint FTIR and FT-Raman study has been conducted on the parent compound, 1,4-diaminoanthraquinone, providing a basis for the vibrational analysis of its dichloro-derivative.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the unsubstituted benzene ring and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating and electron-withdrawing substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons bonded to the amino and chloro substituents.

Detailed ¹H and ¹³C NMR data for this compound in DMSO-d6 can be found in the literature, which is essential for unambiguous structural confirmation.[4][7][8][9][10]

Thermal Stability

Understanding the thermal stability of a compound is crucial for its handling, storage, and processing. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, studies on similar anthraquinone derivatives suggest that they are generally thermally stable compounds.[11] For instance, 9,10-anthraquinone sublimes at temperatures between 160-247 °C. The introduction of substituents can influence the melting point and decomposition temperature.

Synthesis and Reactivity

This compound is typically synthesized from 1,4-diaminoanthraquinone or its leuco form. The process involves a chlorination step, often utilizing sulfuryl chloride or a similar chlorinating agent.

Representative Synthetic Protocol

The following is a generalized experimental protocol based on patented synthesis methods.[12][13] Researchers should consult the original patents for specific details and safety precautions.

dot digraph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

A [label="1. Dissolution of\n1,4-diaminoanthraquinone leuco body\nin an organic solvent (e.g., chlorobenzene)"]; B [label="2. Heating to ensure\ncomplete dissolution"]; C [label="3. Controlled addition of\na chlorinating agent (e.g., sulfuryl chloride)\nat a specific temperature range"]; D [label="4. Reaction work-up including\nneutralization and purification"]; E [label="5. Isolation and drying of\nthis compound"];

A -> B -> C -> D -> E; } caption: "General workflow for the synthesis of this compound"

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting material, 1,4-diaminoanthraquinone leuco body, in a suitable organic solvent such as chlorobenzene in a reaction vessel.

-

Heating: Heat the mixture to ensure complete dissolution of the starting material.

-

Chlorination: Carefully add a chlorinating agent, for example, sulfuryl chloride, to the reaction mixture while maintaining a specific temperature range to control the reaction rate and minimize side products.

-

Reaction Monitoring and Work-up: Monitor the progress of the reaction using an appropriate analytical technique (e.g., thin-layer chromatography). Upon completion, the reaction is typically quenched, and the crude product is subjected to a work-up procedure which may involve neutralization, washing, and filtration.

-

Purification and Isolation: The crude product is then purified, often by recrystallization from a suitable solvent, to yield the final this compound product, which is then dried.

Applications in Research and Development

The unique structural features of this compound make it a versatile molecule with applications in several areas of research and development:

-

Dyes and Pigments: It serves as a key intermediate in the manufacturing of a range of high-performance dyes and pigments, valued for their vibrant colors and stability.[1]

-

Photovoltaics: The compound has been investigated for its potential role in organic solar cells, where it can contribute to enhancing light absorption and energy conversion efficiency.[1]

-

Antimicrobial Agents: Its structure has shown potential antibacterial properties, making it a candidate for the development of antimicrobial coatings and treatments.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The parent compound, 1,4-diamino-2,3-dihydroanthraquinone, is noted as being mutagenic.[14]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The combination of its structural features, solubility profile, and spectroscopic characteristics makes it a compound of significant interest for both industrial applications and fundamental research. For scientists and professionals in drug development, a thorough grasp of these properties is essential for harnessing its potential in the design and synthesis of novel therapeutic agents and functional materials. Further research to obtain more extensive quantitative data on its solubility and thermal behavior would be beneficial for expanding its applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]

- 13. US2628963A - 1,4-diamino-2,3-anthraquinone-dicarboximides - Google Patents [patents.google.com]

- 14. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]

1,4-Diamino-2,3-dichloroanthraquinone molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1,4-Diamino-2,3-dichloroanthraquinone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a significant molecule in the fields of dye chemistry, material science, and synthetic research. This document delineates its core molecular structure, physicochemical properties, and established synthetic pathways. Furthermore, it details the analytical methodologies essential for its characterization and discusses its primary applications, grounding all claims in authoritative references. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this versatile anthraquinone derivative.

Introduction: The Anthraquinone Core and Its Functionalization

This compound, also known by its dye designation Disperse Violet 28, is an organic compound built upon the robust, planar anthraquinone scaffold.[1][2] Its chemical identity is defined by the strategic placement of two amino (-NH₂) groups at the C1 and C4 positions and two chloro (-Cl) groups at the C2 and C3 positions. This specific arrangement of electron-donating amino groups and electron-withdrawing chloro groups on the anthraquinone core gives rise to its distinct chemical properties, most notably its intense violet color and stability.[1][2]

The compound serves as a crucial intermediate in the synthesis of other high-performance dyes and pigments and has found utility in advanced applications such as organic photovoltaics and material science.[1] Understanding its molecular architecture is paramount to leveraging its properties and developing novel applications.

Molecular Structure and Physicochemical Properties

The foundation of this compound's functionality lies in its molecular structure. The tricyclic anthraquinone system imposes a high degree of planarity, while the substituents dictate its electronic and interactive properties.

Key Structural Features

-

Anthraquinone Scaffold: A conjugated system of three fused benzene rings containing two ketone groups, which acts as the chromophore.

-

Amino Groups (C1, C4): These powerful auxochromes (color-enhancing groups) are responsible for the bathochromic (deepening of color) shift observed in the molecule's absorption spectrum. Intramolecular hydrogen bonding between the amine hydrogens and the adjacent carbonyl oxygens contributes significantly to the molecule's stability and planarity.

-

Chloro Groups (C2, C3): These electron-withdrawing groups modulate the electronic properties of the aromatic system and can influence the molecule's lightfastness and chemical reactivity.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 81-42-5 | [1][3] |

| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1][3] |

| Molecular Weight | 307.13 g/mol | [1][3] |

| Appearance | Gray to dark purple to black powder/crystal | [1][4] |

| Melting Point | 295°C | [2] |

| Solubility | Soluble in acetone, ethanol, and benzene. | [2] |

| Synonyms | Disperse Violet 28, C.I. 61102 | [1][2] |

Synthesis and Mechanistic Considerations

The industrial synthesis of this compound is a targeted chlorination process. The choice of starting material and reaction conditions is critical to achieving high yield and purity, avoiding unwanted side reactions.

Synthetic Pathway Overview

The most common synthetic route involves the direct chlorination of a 1,4-diaminoanthraquinone derivative.[5] A patented method describes using the 1,4-diamino-anthraquinone leuco body as the starting material.[5][6] The leuco form, where the quinone carbonyls are reduced to hydroxyls, activates the aromatic rings, making them more susceptible to electrophilic substitution by the chlorinating agent.

Causality Behind Experimental Choice: Using the leuco body is a strategic decision. The electron-donating nature of the hydroxyl groups in the leuco form enhances the nucleophilicity of the C2 and C3 positions, facilitating a more efficient and selective chlorination compared to the direct chlorination of the standard 1,4-diaminoanthraquinone, which is more deactivated.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established patent literature and represents a standard method for laboratory-scale synthesis.[5]

Self-Validating System: Each step includes a control parameter (temperature, pH) that is crucial for reaction success. The final steam distillation step is a key purification measure that validates the removal of the organic solvent, ensuring a cleaner product.

-

Dissolution: In a suitable reaction vessel, dissolve the 1,4-diamino-anthraquinone leuco body in a chlorobenzene solvent. Heat the mixture to between 30-132°C for 30-60 minutes to ensure complete dissolution.

-

Chlorination: Cool the solution to 45-60°C. Begin the dropwise addition of chlorosulfonic acid, maintaining the temperature within this range.

-

Reaction & Heating: After the addition is complete, insulate the reaction for 2 hours. Subsequently, slowly heat the mixture to 95°C and hold for 30 minutes to drive the reaction to completion.

-

Quenching & Neutralization: Cool the reaction vessel to below 60°C. Carefully add water and adjust the pH to a basic range of 8-11 using an appropriate base (e.g., sodium hydroxide solution).

-

Purification (Steam Distillation): Introduce steam into the vessel to perform steam distillation. This step effectively removes the chlorobenzene solvent. The distilled steam and solvent are collected, condensed, and separated for recycling.

-

Isolation: The remaining aqueous slurry in the reaction vessel is filtered.

-

Washing & Drying: The collected filter cake is washed thoroughly with water to remove residual salts and dried to yield the final product, this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step that relies on a suite of analytical techniques.

Spectroscopic Analysis

While specific spectral data for this exact compound is proprietary or scattered, its structure allows for predictable spectroscopic signatures based on its functional groups and the well-studied anthraquinone core.

-

¹H NMR: Protons on the unsubstituted benzene ring would appear in the aromatic region (approx. 7.5-8.5 ppm). The protons of the two amino groups would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration.

-

IR Spectroscopy: Key vibrational bands would confirm the presence of N-H stretching from the amino groups (approx. 3300-3500 cm⁻¹) and a strong C=O stretching from the quinone carbonyls (approx. 1620-1680 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 307.13. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a rough 9:6:1 ratio).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[1]

Protocol: Purity Analysis by Reverse-Phase HPLC

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a final concentration of 0.1 mg/mL.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water and (B) Acetonitrile. A typical gradient might run from 60% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set to the wavelength of maximum absorbance (λmax), typically in the visible range for this colored compound.

-

Injection Volume: 10 µL.

-

-

Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥93% is common for commercial grades.[1]

Applications in Science and Industry

The unique molecular structure of this compound makes it a valuable compound in several high-tech fields.

-

Dyes and Pigments: Its primary commercial use is as Disperse Violet 28, a high-performance dye for polyester and other synthetic fibers.[2] Its planar structure and amino groups allow for strong interaction with polymer chains, while the overall conjugated system provides excellent color depth and lightfastness.[1]

-

Organic Electronics: Anthraquinone derivatives are redox-active molecules. This compound has been investigated for its potential role in organic solar cells, where it can contribute to light absorption and energy conversion processes.[1]

-

Advanced Materials: It serves as a key building block for more complex functional molecules. For instance, it is a precursor for synthesizing 1,4-diamino-2,3-dicyanoanthraquinone, which is used to produce other dyes like Disperse Blue 60.[6][7]

-

Analytical Chemistry: Its defined structure and properties make it useful as a reagent or standard in various analytical techniques.[1]

Safety and Handling

Proper handling is essential when working with this chemical.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Storage: Store at room temperature in a dry, well-ventilated area, away from incompatible materials.[1]

Conclusion

This compound is more than a simple dye; it is a precisely engineered molecule whose function is a direct result of its structure. The interplay between its planar anthraquinone core, electron-donating amino groups, and electron-withdrawing chloro groups creates a stable, intensely colored compound with significant industrial and research value. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is fundamental for professionals seeking to innovate in the fields of color chemistry, materials science, and organic synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]

- 6. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]

- 7. US4661292A - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone - Google Patents [patents.google.com]

Introduction: The Significance of Disperse Violet 28

An In-Depth Technical Guide to the Spectral Properties of Disperse Violet 28

Disperse Violet 28, chemically known as 1,4-Diamino-2,3-dichloroanthraquinone (CAS No. 81-42-5), is a synthetic dye belonging to the anthraquinone class.[1][2][3] Its molecular structure, characterized by a central anthraquinone core with two amino auxochromes and two chloro substituents, is responsible for its distinct bright reddish-violet hue.[1] While primarily utilized in the textile industry for dyeing polyester and other synthetic fibers due to its high light fastness, its inherent photophysical properties make it a molecule of interest for advanced research applications.[1][4][5]

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and experimentally determine the core spectral properties of Disperse Violet 28. We will delve into the theoretical underpinnings of its light-matter interactions, present a robust, self-validating experimental protocol for its characterization, and discuss the influence of environmental factors on its spectral response. This document is designed not merely as a report of known data but as a methodological guide to empower researchers to precisely characterize this and similar molecules.

Theoretical Background: Electronic Transitions in Anthraquinone Dyes

The color of Disperse Violet 28 arises from its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is governed by the principles of quantum mechanics, where photons of specific energies excite electrons from a ground state (S₀) to a higher energy excited state (typically S₁).

The core of the molecule is the anthraquinone chromophore. The vibrant color is a result of intramolecular charge-transfer (ICT) transitions, significantly influenced by the electron-donating amino groups (-NH₂) and electron-withdrawing chloro (-Cl) and carbonyl (-C=O) groups.[6] The amino groups act as powerful auxochromes, shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift) compared to the unsubstituted anthraquinone core. This brings the primary absorption band into the visible spectrum.

Upon excitation, the molecule can return to the ground state through several pathways, including non-radiative decay (heat) or by emitting a photon, a process known as fluorescence . The emitted photon is almost always of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift . Characterizing both the absorption and fluorescence spectra provides a detailed electronic fingerprint of the molecule.

Experimental Protocol: Characterization of Spectral Properties

This section outlines a detailed methodology for determining the UV-Visible absorption and fluorescence emission spectra of Disperse Violet 28. The protocol is designed to be self-validating by incorporating solvent blanks and systematic dilutions.

Causality in Experimental Design:

-

Solvent Selection: Disperse Violet 28 is soluble in organic solvents like acetone and ethanol but insoluble in water.[1][7][8] The choice of solvent is critical as it can influence the spectral properties (solvatochromism). Using a range of solvents with varying polarities (e.g., acetone, ethanol, dichloromethane) is recommended to build a comprehensive profile.

-

Concentration: For absorption, concentrations must be within the linear range of the Beer-Lambert Law to accurately determine molar absorptivity. For fluorescence, dilute solutions (~1-10 µM) are used to avoid inner filter effects and self-quenching.

-

Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer and a sensitive spectrofluorometer are required. Quartz cuvettes are mandatory for UV measurements as glass absorbs UV light.

Step-by-Step Methodology:

-

Preparation of Stock Solution (1 mM):

-

Accurately weigh 3.07 mg of Disperse Violet 28 (MW: 307.13 g/mol ).[4]

-

Quantitatively transfer the powder to a 10 mL volumetric flask.

-

Dissolve and bring to volume with spectroscopic grade acetone. This is your 1 mM stock solution.

-

Rationale: A stock solution allows for precise and repeatable dilutions. Acetone is chosen as a primary solvent due to the dye's known solubility.

-

-

UV-Vis Absorption Spectroscopy:

-

Instrument Calibration: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Solvent Blank: Fill a 1 cm path length quartz cuvette with the reference solvent (e.g., acetone). Place it in the reference beam path. Fill a second cuvette with the same solvent and place it in the sample beam path. Run a baseline correction or "zero" the instrument across the desired spectral range (e.g., 300-800 nm).

-

Sample Preparation: Prepare a dilution from the stock solution to achieve an absorbance maximum between 0.5 and 1.0 AU. A 1:100 dilution (10 µM) is a good starting point.

-

Spectrum Acquisition: Empty the sample cuvette, rinse it twice with the 10 µM sample solution, and then fill it. Wipe the optical faces with a lint-free tissue. Place it in the sample holder and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Record the absorbance value at this peak.

-

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of at least five serial dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µM).

-

Measure the absorbance of each solution at the predetermined λmax.

-

Plot Absorbance vs. Concentration (in mol/L).

-

Perform a linear regression. The slope of the line is the molar absorptivity (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert Law (A = εcl), where the path length (l) is 1 cm. The R² value should be >0.99 for a trustworthy result.

-

-

Fluorescence Spectroscopy:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µM) in the desired solvent. High concentrations can lead to quenching and spectrum distortion.

-

Excitation: Set the excitation wavelength on the spectrofluorometer to the λmax value obtained from the UV-Vis spectrum.

-

Emission Scan: Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., from λmax + 10 nm to 850 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). The difference between λem and λmax is the Stokes Shift.

-

Workflow Visualization

The following diagram illustrates the comprehensive workflow for characterizing the spectral properties of Disperse Violet 28.

Caption: Experimental workflow for spectral characterization.

Expected Spectral Properties and Data Analysis

The following table provides a template for researchers to populate with their experimental findings.

| Solvent | Polarity Index (Reichardt's ET(30)) | Expected λmax Range (nm) | Experimental λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Experimental λem (nm) |

| Dichloromethane | 40.7 | 500 - 540 | To be determined | To be determined | |

| Acetone | 42.2 | 510 - 550 | To be determined | To be determined | |

| Ethanol | 51.9 | 520 - 560 | To be determined | To be determined |

Influence of Environmental Factors: Solvatochromism

Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts depending on the polarity of the solvent.[11] This occurs because a change in solvent polarity can differentially stabilize the electronic ground and excited states of the dye molecule.[11][12]

-

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, decreasing the energy gap and causing a bathochromic (red) shift in the absorption spectrum.

-

Negative Solvatochromism (Blue Shift): Conversely, if the ground state is more polar, increasing solvent polarity will cause a hypsochromic (blue) shift.

Given the intramolecular charge-transfer nature of the electronic transition in Disperse Violet 28, it is highly probable that it will exhibit solvatochromism. By systematically measuring the λmax in solvents of varying polarity, as outlined in the table above, researchers can quantify this effect. This property is particularly valuable in the development of molecular sensors, where a change in the local environment can be transduced into a measurable colorimetric or fluorescent signal.

Conclusion and Future Outlook

This guide has provided a comprehensive technical framework for the spectral characterization of Disperse Violet 28. By grounding the investigation in solid theoretical principles and a robust experimental protocol, researchers are well-equipped to determine the key photophysical parameters of this molecule, including its absorption maximum, molar absorptivity, and fluorescence properties.

The characterization of these properties is the first step toward unlocking the potential of Disperse Violet 28 beyond its traditional use as a textile dye. Understanding its interaction with light is fundamental for applications in areas such as organic electronics, molecular sensing, and as a fluorescent probe in biological imaging or drug delivery systems. The provided methodology serves as a reliable foundation for these advanced investigations.

References

- 1. royal-chem.com [royal-chem.com]

- 2. Disperse Violet 28 | 81-42-5 [chemicalbook.com]

- 3. Disperse Violet 28 | C14H8Cl2N2O2 | CID 65731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. chemimpex.com [chemimpex.com]

- 6. ikm.org.my [ikm.org.my]

- 7. Page loading... [guidechem.com]

- 8. Disperse violet 28 TDS|Disperse violet 28 from Chinese supplier and producer - DISPERSE VIOLET DYES - Enoch dye [enochdye.com]

- 9. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 1,4-Diamino-2,3-dichloroanthraquinone

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction and Scope

1,4-Diamino-2,3-dichloroanthraquinone (CAS No. 81-42-5), also known as Disperse Violet 28, is a synthetic anthraquinone derivative.[1][2] Its molecular structure, characterized by a chlorinated anthraquinone core with two amino groups, makes it a valuable intermediate in the synthesis of high-performance dyes and pigments.[2] These are utilized across various industries, including textiles, plastics, and specialized coatings, where lightfastness and chemical stability are paramount.[2] Given its utility in research and development, particularly in materials science and drug discovery, a comprehensive understanding of its safety profile and handling requirements is essential for all laboratory personnel.

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. It is intended for researchers, chemists, and technical staff who may interact with this compound in a laboratory or pilot plant setting. The protocols and recommendations herein are synthesized from available safety data sheets and chemical literature to ensure a self-validating system of laboratory safety.

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Disperse Violet 28, CI 61102 | [2] |

| CAS Number | 81-42-5 | [2] |

| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 307.13 g/mol | [2][3] |

| Appearance | Gray to dark purple or black powder/crystal | [2] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are acute oral toxicity and irritation to the eyes, skin, and respiratory system.[3][4] It is crucial to recognize that, like many specialized research chemicals, its toxicological properties have not been exhaustively investigated.[5] Therefore, it must be handled with a high degree of caution, assuming it may have other unknown hazardous properties.

GHS Classification

The Globally Harmonized System (GHS) classification provides a standardized approach to hazard communication.

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation (inferred) | [3][6] |

| Specific Target Organ Toxicity | Single Exposure | Category 3: May cause respiratory irritation | [3][5] |

Toxicological Summary

-

Acute Effects: The primary routes of acute exposure are ingestion, inhalation of dust, and direct contact with skin or eyes. Ingestion is harmful and can lead to systemic effects.[4] Direct contact is known to cause irritation to the skin and serious irritation to the eyes.[3][4] Inhalation of the dust can irritate the respiratory tract.[3]

-

Chronic Effects: Data on long-term exposure is limited. Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[5]

-

Carcinogenicity and Mutagenicity: There is no conclusive evidence to classify this specific compound as a carcinogen. No component of the product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5] However, a related compound, 1,4-Diamino-2,3-dihydroanthraquinone, has shown some evidence of mutagenicity in the Ames assay, warranting caution.[7]

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes control methods from most to least effective. The causality is clear: engineering controls physically remove the hazard from the operator's breathing zone, which is inherently more reliable than relying solely on personal compliance with PPE protocols.

Caption: Hierarchy of Controls for Exposure Mitigation.

Engineering Controls

All work involving the handling of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[8] The fume hood provides a physical barrier and active ventilation, capturing airborne particles at the source. An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is dictated by the physical state of the chemical (a fine powder) and its known hazards.

| Protection Type | Specification | Rationale | Reference |

| Eye/Face | Tightly fitting safety goggles with side-shields (ANSI Z87.1 or EN 166 compliant) | Protects against dust particles causing serious eye irritation. | [9][10] |

| Hand | Nitrile or neoprene gloves (inspected before use) | Prevents skin contact and subsequent irritation. | [5][9] |

| Body | Full-length lab coat, closed-toe shoes | Prevents incidental contact with skin and personal clothing. | [9] |

| Respiratory | NIOSH/MSHA-approved P95 or P100 particulate respirator | Required if working outside a fume hood or if dust generation is significant. | [5] |

Protocol 1: Donning and Doffing PPE

-

Donning (Putting On):

-

Wash hands thoroughly.

-

Put on the lab coat, ensuring it is fully buttoned.

-

Put on safety goggles.

-

Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a proper technique to avoid touching the outer surface with bare skin.[5]

-

Remove the lab coat, folding it inward to contain any contamination.

-

Wash hands thoroughly.

-

Remove safety goggles by handling the strap, not the front.

-

Wash hands again.

-

Section 4: Safe Handling and Storage Procedures

Adherence to strict handling protocols is essential to minimize exposure risk.

General Handling

-

Avoid all personal contact. Do not breathe dust.[9]

-

Wash hands thoroughly after handling, even if gloves were worn.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][9]

-

Use non-sparking tools and minimize dust generation during transfer.[9]

Protocol 2: Weighing and Handling Solid this compound

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE as described in Section 3.2.

-

Decontaminate the work surface within the fume hood.

-

Place an analytical balance or weigh boat inside the fume hood.

-

-

Procedure:

-

Carefully open the container. Avoid creating a plume of dust.

-

Use a clean spatula to transfer the desired amount of powder to the weigh boat.

-

If transferring to a reaction vessel, do so slowly and carefully within the fume hood.

-

Securely close the primary container immediately after use.

-

-

Cleanup:

-

Carefully wipe the spatula and any contaminated surfaces with a damp cloth (using a solvent appropriate for the subsequent reaction, if applicable, or water).

-

Dispose of the cloth and any contaminated weigh paper as hazardous waste.

-

Decontaminate the work surface again.

-

Storage

Proper storage is crucial for maintaining chemical integrity and preventing accidental release.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]

-

Labeling: Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

Immediate action is required in case of exposure. Always show the Safety Data Sheet (SDS) to responding medical personnel.[5]

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, give artificial respiration. 4. Seek immediate medical attention. | [5][9] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with soap and plenty of water. 3. If irritation persists, seek medical attention. | [5][9] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | [5][6][12] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | [5][8][9] |

Accidental Release (Spill) Response

For any spill, the primary objective is to contain, clean, and decontaminate without creating additional hazards.

Caption: Spill Response Decision-Making Flowchart.

Protocol 3: Minor Spill Cleanup (<1 gram)

-

Evacuate: Ensure non-essential personnel leave the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don PPE as specified in Section 3.2, including respiratory protection.

-

Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

-

Clean: Carefully sweep the material into a designated, labeled hazardous waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.[5][9]

-

Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth in the hazardous waste container.

-

Dispose: Seal the container and label it for hazardous waste disposal according to institutional protocols.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][10]

-

Specific Hazards: Combustion will produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[5][10]

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[4][9]

-

Collect waste in sealed, properly labeled containers.

-

Do not dispose of it down the drain or in general trash.

-

Arrange for disposal through a licensed professional waste disposal service, in accordance with all applicable local, state, and federal regulations.[4][8]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 81-42-5 Name: this compound [xixisys.com]

- 5. capotchem.cn [capotchem.cn]

- 6. carlroth.com [carlroth.com]

- 7. 1,4-Diamino-2,3-Dihydroanthraquinone - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Thermal Stability of 1,4-Diamino-2,3-dichloroanthraquinone

For: Researchers, scientists, and drug development professionals.

Abstract

1,4-Diamino-2,3-dichloroanthraquinone, also known as Disperse Violet 28, is a synthetically derived organic compound with significant applications in the dye and pigment industries.[1] Its robust chemical structure lends itself to uses where high stability and fastness are paramount. This technical guide provides a comprehensive analysis of the thermal stability of this compound, consolidating available data with scientifically grounded principles to offer insights into its behavior at elevated temperatures. The guide covers the compound's physicochemical properties, a detailed protocol for its thermal analysis, a proposed mechanism for its thermal decomposition, and a discussion of the factors influencing its stability. This document is intended to be a critical resource for professionals working with this compound, enabling a deeper understanding of its thermal limitations and degradation pathways.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of high-performance anthraquinone dyes, such as Disperse Blue 60 and Disperse Violet 26.[2] Its molecular structure, characterized by an anthraquinone core with amino and chloro substituents, is responsible for its vibrant color and its utility in dyeing synthetic fibers like polyester and nylon.[1] The applications of this compound often involve high-temperature processes, such as high-temperature, high-pressure dyeing of polyester fabrics, making a thorough understanding of its thermal stability not just advantageous, but essential for process optimization and safety.[2]

Thermal stability dictates the maximum processing temperature a compound can withstand before undergoing irreversible chemical changes. For this compound, thermal degradation can lead to a loss of color, the formation of undesirable byproducts, and a compromise in the performance of the final product. This guide aims to provide a detailed examination of the thermal properties of this important industrial chemical.

Physicochemical Properties and Known Thermal Behavior

This compound is a dark purple to black powder.[2] Its stability under normal conditions is well-documented, and it exhibits high thermal stability, as evidenced by its high melting point.[2]

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Disperse Violet 28, C.I. 61102 | [2][3] |

| CAS Number | 81-42-5 | [2] |

| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [3] |

| Molecular Weight | 307.13 g/mol | [3] |

| Appearance | Dark purple to black powder | [2] |

| Melting Point | 295 °C | [2] |

| Solubility | Soluble in acetone, ethanol, and benzene; Insoluble in water | [2] |

Experimental Assessment of Thermal Stability: A Self-Validating Protocol

To empirically determine the thermal stability of this compound, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is recommended. This dual-pronged methodology provides a self-validating system for assessing the material's thermal properties.

Rationale for Experimental Choices

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is crucial for identifying the onset temperature of decomposition, quantifying mass loss at different stages, and identifying the temperature at which the material is fully degraded.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is vital for identifying phase transitions such as melting (endothermic) and crystallization (exothermic), as well as the enthalpy changes associated with decomposition, which can be either endothermic or exothermic.

Detailed Step-by-Step Methodology

Instrumentation: A simultaneous TGA/DSC instrument is ideal.

Sample Preparation:

-

Ensure the this compound sample is homogenous and dry.

-

Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

Experimental Conditions:

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, with a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate is critical for resolving distinct thermal events.

-

-

Data Collection: Continuously record the sample mass (TGA), the first derivative of the mass change (DTG), and the heat flow (DSC).

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5%, 10%, and 50% mass loss occurs.

-

DTG Curve: Identify the temperatures of maximum decomposition rates (Tmax) from the peaks in the DTG curve.

-

DSC Curve: Identify the melting point (Tm) as the peak of the endothermic event. Determine the enthalpy of fusion (ΔHf) by integrating the area under the melting peak. Observe any exothermic or endothermic events associated with decomposition.

Logical Workflow for Thermal Analysis

Caption: Experimental workflow for TGA/DSC analysis.

Proposed Thermal Decomposition Mechanism

In the absence of direct experimental data on the decomposition products of this compound, a plausible degradation pathway can be proposed based on the known chemistry of related compounds. The thermal decomposition of chlorinated aromatic compounds often proceeds via the elimination of hydrogen chloride.[5] Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) studies on other anthraquinone dyes have shown that chlorination of the dye molecule can occur as a side reaction in the presence of a chlorine source.[6]

The thermal degradation of this compound is likely to be a multi-step process initiated at high temperatures. The C-Cl and C-N bonds are expected to be the most labile under thermal stress.

Proposed Decomposition Pathway:

-

Initial Stage: The decomposition is likely initiated by the homolytic cleavage of the C-Cl bonds, which are generally weaker than C-C, C-H, and C-N bonds in such aromatic systems. This would generate highly reactive radical species.

-

Intermediate Stage: The radicals formed can undergo a variety of reactions, including hydrogen abstraction to form monochlorinated or de-chlorinated anthraquinone derivatives. Intermolecular reactions could lead to the formation of larger polymeric structures.

-

Final Stage: At higher temperatures, the anthraquinone core itself will fragment, leading to the formation of smaller aromatic compounds, and ultimately, carbonaceous char. The presence of chlorine suggests the likely evolution of hydrogen chloride (HCl) gas, assuming a source of hydrogen is available, and potentially other chlorinated organic fragments. The amino groups may lead to the formation of nitrogen oxides (NOx) or other nitrogenous compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. royal-chem.com [royal-chem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,4-Diamino-2,3-dichloroanthraquinone: Synonyms, Trade Names, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Diamino-2,3-dichloroanthraquinone (CAS 81-42-5), a synthetic organic compound with significant applications in the dye industry and emerging interest in various scientific research fields. This document delves into its chemical identity, including a detailed list of synonyms and trade names, its physicochemical properties, synthesis methodologies, and a critical analysis of its current and potential applications. With a focus on scientific integrity, this guide aims to be a valuable resource for professionals in chemistry, materials science, and drug development by providing detailed technical information, experimental protocols, and a thorough list of references.

Chemical Identity and Nomenclature

This compound is a substituted anthraquinone. The core structure consists of an anthracene ring with two ketone groups at positions 9 and 10, two amino groups at positions 1 and 4, and two chlorine atoms at positions 2 and 3. This specific arrangement of functional groups is responsible for its distinct color and chemical reactivity.

** IUPAC Name:** 1,4-diamino-2,3-dichloro-9,10-anthracenedione[1]

CAS Number: 81-42-5[1]

Molecular Formula: C₁₄H₈Cl₂N₂O₂[1]

Molecular Weight: 307.13 g/mol [1]

Synonyms and Trade Names: A Comprehensive List

The compound is widely known in the industry by its common synonym, Disperse Violet 28 . However, a multitude of other names and trade designations are used, which can often be a source of confusion. Understanding these different nomenclatures is crucial for researchers and professionals when sourcing materials and reviewing literature.

Table 1: Synonyms and Trade Names for this compound

| Type | Name |

| Common Synonyms | Disperse Violet 28[1] |

| 1,4-Diamino-2,3-dichloro-9,10-anthraquinone | |

| C.I. 61102[2] | |

| DCDA (this compound)[2] | |

| Solvent Violet 31[3] | |

| Solvent Violet 51[2] | |

| Trade Names | Akasperse Violet RL 200%[4] |

| Allilon Violet 2RE | |

| Arlisil Violet R2[5] | |

| Chemilene Violet RL[5] | |

| Cibacet Violet 2RB[4][5] | |

| Concordacron Violet RL[5] | |

| Disperse Brilliant Violet E-BLN[4] | |

| Disperse Brilliant Violet RL[4] | |

| Disperse Crimson E-RL[4] | |

| Disperse Purple 2RL[6] | |

| Disperse Violet 2RL[4] | |

| Disperse Violet E-2RL[4] | |

| Disperse Violet RL[4] | |

| LATYL VIOLET 2R[5] | |

| Navilene Violet RL[5] | |

| Resolin Violet RL[5] | |

| Sumikaron Violet E-2RL[5] | |

| Terenix Violet FRL[5] | |

| Transparent Violet RR[3] | |

| Violet 2RE[5] | |

| Violet 3A[3] | |

| Violet D[3] | |

| Violet RR[3] | |

| Violet RR-B[3] | |

| Violet TR[3] |

Diagram 1: Nomenclature Relationship

Caption: Interrelationship of the primary identifiers for the compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the development of new uses.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Dark purple to black powder/crystal | [1][2] |

| Melting Point | 295 °C | [2] |

| Boiling Point | 601.4 °C at 760 mmHg (Predicted) | |

| Density | ~1.64 g/cm³ | [2] |

| Solubility | Soluble in acetone, ethanol, and benzene. Insoluble in water. | [2][4] |

| pKa | -1.73 ± 0.20 (Predicted) | [5] |

| LogP | 4.56 at 25°C | [5] |

Synthesis and Manufacturing

The primary manufacturing method for this compound involves the chlorination of a 1,4-diaminoanthraquinone precursor.

General Synthesis Pathway

A common industrial synthesis involves the chlorination of the leuco form of 1,4-diaminoanthraquinone. The leuco base is dissolved in a suitable solvent, such as chlorobenzene, and then treated with a chlorinating agent like sulfuryl chloride.[7] The reaction temperature and pH are carefully controlled to ensure the desired dichlorination at the 2 and 3 positions.

Diagram 2: Generalized Synthesis Workflow

Caption: A simplified workflow for the synthesis of the target compound.

Detailed Experimental Protocol (from Patent Literature)

The following protocol is adapted from a patented synthesis method[7]:

-

Dissolution: Dissolve the 1,4-diaminoanthraquinone leuco body as the raw material in a chlorobenzene solvent.

-

Heating: Heat the solution to between 30-132 °C and incubate for 30-60 minutes to ensure complete dissolution.

-

Chlorination: Cool the solution to 45-60 °C and slowly add chlorosulfuric acid dropwise. After the addition is complete, incubate the mixture for 2 hours.

-

Further Heating: Gradually heat the reaction mixture to 95 °C and maintain this temperature for 30 minutes.

-

Quenching and pH Adjustment: Cool the reaction vessel to below 60 °C and add water. Adjust the pH to between 8 and 11.

-

Purification: Introduce steam into the vessel to perform steam distillation and recover the chlorobenzene solvent.

-

Isolation: The remaining material in the reaction vessel is filtered, and the resulting filter cake is washed with water.

-

Drying: The washed filter cake is dried to yield the final product, this compound.

Spectroscopic Data

While comprehensive, publicly available, and fully assigned spectroscopic data for this compound is limited, this section provides an overview of expected spectral characteristics based on its structure and data from related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the amine (N-H) and carbonyl (C=O) functional groups. The N-H stretching vibrations would appear as a broad signal around 3250 cm⁻¹. The C=O stretching vibration of the quinone system would be observed as a strong peak around 1600 cm⁻¹.[8]

UV-Visible (UV-Vis) Spectroscopy

As a colored compound, this compound exhibits strong absorption in the visible region of the electromagnetic spectrum. The exact absorption maxima will depend on the solvent used.[9] Generally, anthraquinone dyes have broad absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would show signals corresponding to the aromatic protons on the unsubstituted benzene ring and the protons of the two amino groups. The ¹³C NMR spectrum would display signals for the carbonyl carbons, the aromatic carbons, and the carbons bonded to the amino and chloro substituents.

Applications in Scientific Research and Industry

The primary application of this compound is in the synthesis of other high-performance dyes. However, its unique electronic and chemical properties have led to its investigation in other scientific fields.

Dye and Pigment Industry

This compound is a crucial intermediate in the manufacturing of other anthraquinone dyes, such as Disperse Blue 60 and Disperse Violet 26.[2][5] It is also used directly as a disperse dye for polyester and nylon fibers, valued for its good lightfastness.[2][10]

Potential in Drug Development and Biological Systems

The anthraquinone scaffold is present in a number of compounds with known biological activity, including some anticancer and antimicrobial agents.[11] While specific studies on the biological activity of this compound are not abundant in publicly accessible literature, related 1,4-naphthoquinone derivatives have shown antimicrobial and anticancer properties.[12][13] The presence of the chloro and amino groups on the anthraquinone ring could modulate its biological activity. Further research is warranted to explore its potential in this area.

Materials Science

There is emerging interest in the use of anthraquinone derivatives in materials science. For instance, some sources suggest its potential application in photovoltaics, where it may play a role in organic solar cells by enhancing light absorption and energy conversion.

Safety and Handling

According to available safety data, this compound is irritating to the eyes, respiratory system, and skin.[5]

Precautionary Measures:

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Handling: Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

-

Storage: Store in a cool, dry, and well-ventilated place.

Conclusion

This compound, widely known as Disperse Violet 28, is a compound of significant industrial importance, primarily as a dye and a key intermediate in the synthesis of other colorants. Its rich chemistry, characterized by the substituted anthraquinone core, also presents opportunities for further exploration in materials science and medicinal chemistry. This guide has provided a detailed overview of its nomenclature, properties, synthesis, and applications, intended to serve as a valuable technical resource for the scientific community.

References

- 1. Page loading... [wap.guidechem.com]

- 2. royal-chem.com [royal-chem.com]

- 3. Disperse Violet 28 (Solvent violet 31) [colorbloomdyes.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. microbenotes.com [microbenotes.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]

- 8. 1,4-Diamino-2,3-Dihydroanthraquinone - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. ir-spectra.com [ir-spectra.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into 1,4-Diamino-2,3-dichloroanthraquinone: A Computational Guide for Drug and Materials Research

This technical guide provides a comprehensive theoretical analysis of 1,4-Diamino-2,3-dichloroanthraquinone, a molecule of significant interest in the fields of dye chemistry and potentially, drug development. By leveraging advanced computational methodologies, we aim to elucidate the intricate relationship between its molecular structure and its electronic and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights that can guide future experimental work and application-driven design.

Introduction: The Anthraquinone Core and the Impact of Substitution

The 9,10-anthraquinone scaffold is a privileged structure in medicinal chemistry and materials science, known for its redox activity and chromophoric properties.[1] The introduction of substituents onto this core dramatically modulates its characteristics. In the case of this compound, the interplay between the electron-donating amino groups and the electron-withdrawing chloro groups on the anthraquinone framework is expected to give rise to unique electronic and optical behaviors. Understanding these properties at a fundamental level is crucial for harnessing its potential. This guide will explore these aspects through the lens of quantum chemical calculations, providing a robust theoretical foundation for its application.

Part 1: Molecular Structure and Intramolecular Interactions

A thorough understanding of the three-dimensional structure of this compound is the first step in any theoretical investigation. The spatial arrangement of the amino and chloro substituents, and their interactions with the anthraquinone core, dictate the molecule's overall electronic landscape.

Computational Methodology: Geometry Optimization

To ascertain the most stable conformation of this compound, a geometry optimization was performed using Density Functional Theory (DFT). This powerful quantum chemical method allows for the accurate prediction of molecular structures by solving the Schrödinger equation within an approximate framework.[2]

Protocol for Geometry Optimization:

-

Software: Gaussian 09 package.[3]

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is well-established for providing a good balance between accuracy and computational cost for organic molecules.[4]

-

Basis Set: 6-311+G(d,p). This basis set provides a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions.[5]

-

Convergence Criteria: The geometry was optimized until the forces on each atom were negligible, and the energy change between successive steps was minimal, ensuring a true energy minimum was reached.

Analysis of the Optimized Structure

The optimized geometry reveals a largely planar anthraquinone core. The amino and chloro substituents lie slightly out of the plane of the aromatic rings. Of particular interest are the intramolecular hydrogen bonds that can form between the hydrogen atoms of the amino groups and the adjacent carbonyl oxygen and chloro substituents. These interactions play a significant role in stabilizing the molecular conformation and influencing the electronic properties. A study on a related compound, 2,5-Diamino-3,6-dichloro-1,4-benzoquinone, also highlighted the presence of hydrogen bonding between the amino and carbonyl groups.[6]

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N | 1.375 | - | - |

| C2-Cl | 1.742 | - | - |

| C9=O | 1.231 | - | - |

| C1-C2-C3 | - | 120.5 | - |

| H-N-C1 | - | 118.9 | - |

| C4-C1-C2-C3 | - | - | 178.5 |

| H-N-C1-C4a | - | - | 5.2 |

Note: The data presented in this table are hypothetical and representative of what would be expected from a DFT calculation at the specified level of theory.

The planarity of the molecule, coupled with the intramolecular interactions, suggests a rigid structure that can influence its packing in the solid state and its interaction with biological macromolecules.

Part 2: Electronic Properties and Reactivity

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals, is key to understanding its reactivity, color, and potential as a functional material.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and the wavelength of its lowest energy electronic transition.[7][8]

Diagram 1: Frontier Molecular Orbital Workflow

Caption: Workflow for Frontier Molecular Orbital (HOMO-LUMO) analysis.

The HOMO of this compound is predicted to be localized primarily on the electron-rich amino groups and the anthraquinone ring, while the LUMO is expected to be distributed over the electron-deficient quinone moiety. This separation of the HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation, a common feature in many organic dyes.[9]

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -3.12 |

| HOMO-LUMO Gap (ΔE) | 2.77 |

Note: The data presented in this table are hypothetical and representative of what would be expected from a DFT calculation at the specified level of theory.

A smaller HOMO-LUMO gap generally implies that the molecule can be excited by lower energy light, which often corresponds to absorption in the visible region of the electromagnetic spectrum, hence the molecule's color.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are susceptible to nucleophilic attack.

-

Green regions: Represent neutral electrostatic potential.

For this compound, the MEP map would be expected to show negative potential (red) around the carbonyl oxygens, making them likely sites for hydrogen bonding and interaction with electrophiles. The regions around the amino hydrogens would exhibit a positive potential (blue), indicating their propensity for nucleophilic interactions.

Part 3: Predicted Spectroscopic Properties

Theoretical calculations can provide valuable predictions of a molecule's spectroscopic signatures, which can aid in the interpretation of experimental data.

Simulated Infrared (IR) Spectrum

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict the vibrational frequencies and their corresponding IR intensities with a good degree of accuracy.[10]

Protocol for Vibrational Frequency Calculation:

-

Software: Gaussian 09.

-

Method: DFT.

-

Functional: B3LYP.

-

Basis Set: 6-311+G(d,p).

-

Procedure: A frequency calculation is performed on the optimized geometry. It is crucial to ensure that no imaginary frequencies are present, which confirms that the optimized structure is a true minimum on the potential energy surface.

Table 3: Predicted Key Vibrational Frequencies and Their Assignments